Cas no 500204-21-7 (2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
![2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid structure](https://ja.kuujia.com/scimg/cas/500204-21-7x500.png)
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid
-
- MDL: MFCD03266680
- インチ: 1S/C21H18O5/c1-12-10-16(25-19(20(22)23)13-6-3-2-4-7-13)18-14-8-5-9-15(14)21(24)26-17(18)11-12/h2-4,6-7,10-11,19H,5,8-9H2,1H3,(H,22,23)
- InChIKey: IFNNROYPOKHTJN-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(OC1=CC(C)=CC2OC(=O)C3CCCC=3C1=2)C1=CC=CC=C1
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA37805-100mg |
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid |
500204-21-7 | 95% | 100mg |
$423.00 | 2024-04-19 | |
OTAVAchemicals | 1094661-500MG |
2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)-2-phenylacetic acid |
500204-21-7 | 95% | 500MG |
$300 | 2023-07-04 | |
OTAVAchemicals | 1094661-1G |
2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)-2-phenylacetic acid |
500204-21-7 | 95% | 1G |
$375 | 2023-07-04 | |
OTAVAchemicals | 1094661-100MG |
2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)-2-phenylacetic acid |
500204-21-7 | 95% | 100MG |
$200 | 2023-07-04 | |
OTAVAchemicals | 1094661-250MG |
2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)-2-phenylacetic acid |
500204-21-7 | 95% | 250MG |
$250 | 2023-07-04 | |
A2B Chem LLC | BA37805-250mg |
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid |
500204-21-7 | 95% | 250mg |
$478.00 | 2024-04-19 | |
A2B Chem LLC | BA37805-500mg |
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid |
500204-21-7 | 95% | 500mg |
$534.00 | 2024-04-19 |
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acidに関する追加情報
Compound CAS No. 500204-21-7: 2-[(7-Methyl-4-Oxo-2,3-Dihydro-1H-Cyclopenta[c]Chromen-9-Yl)Oxy]-2-Phenylacetic Acid
The compound with CAS No. 500204-21-7, named 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid, is a complex organic molecule with significant potential in the fields of pharmacology and organic chemistry. This compound belongs to the class of chromenes, which are aromatic heterocycles containing a benzene ring fused to a dihydropyran or dihydrofuran system. The structure of this molecule includes a chromene moiety substituted with a methyl group at position 7 and an oxo group at position 4, along with a phenylacetic acid substituent attached via an ether linkage at position 9.
Recent studies have highlighted the importance of chromene derivatives in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The cyclopenta[c]chromen core of this compound is particularly interesting as it represents a fused bicyclic system that can potentially interact with various biological targets. The presence of the phenylacetic acid group adds further complexity to the molecule, potentially influencing its pharmacokinetic properties such as solubility and bioavailability.
Research on this compound has focused on its synthesis and characterization, as well as its potential applications in therapeutic areas. One notable aspect of this molecule is its ability to act as a tyrosine kinase inhibitor, which is crucial in targeting various signaling pathways involved in cancer progression. Recent advancements in medicinal chemistry have enabled the optimization of such inhibitors by modifying the substituents on the chromene ring to enhance potency and selectivity.
The synthesis of 2-(cyclopenta[c]chromen-yloxy)-phenylacetic acid involves multi-step reactions, including cyclization and oxidation processes. These steps are critical in forming the chromene ring system and ensuring the correct stereochemistry at each position. Researchers have also explored green chemistry approaches to improve the efficiency and sustainability of these synthetic methods.
In terms of biological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, studies have indicated that it may modulate key enzymes involved in inflammation and oxidative stress, making it a candidate for treating inflammatory diseases.
The structural features of this compound also make it a valuable tool for studying molecular interactions and drug design principles. Its complex architecture allows for extensive functionalization, enabling researchers to investigate how different substituents affect its biological activity and pharmacokinetics.
In conclusion, CAS No. 500204-21-7, or 2-(cyclopenta[c]chromen-yloxy)-phenylacetic acid, represents an intriguing compound with multifaceted applications in drug discovery and organic synthesis. Ongoing research continues to unravel its full potential, paving the way for innovative therapeutic solutions in the future.
500204-21-7 (2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid) 関連製品
- 2138069-17-5(methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine)
- 2178771-48-5(1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole)
- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)
- 325978-85-6(N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)
- 57340-21-3(4-(Bromomethyl)azobenzene)
- 1803969-33-6(4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 443776-90-7(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)
- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 1805310-73-9(4-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid)



